1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
CAS No.: 2097934-77-3
Cat. No.: VC7464202
Molecular Formula: C16H20N4O2S
Molecular Weight: 332.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097934-77-3 |
|---|---|
| Molecular Formula | C16H20N4O2S |
| Molecular Weight | 332.42 |
| IUPAC Name | (4-propan-2-yloxyphenyl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C16H20N4O2S/c1-12(2)22-14-5-3-13(4-6-14)16(21)20-9-7-19(8-10-20)15-11-17-23-18-15/h3-6,11-12H,7-10H2,1-2H3 |
| Standard InChI Key | DGDGKZKQBMWSHT-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NSN=C3 |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound features a central piperazine ring substituted at the 1-position with a 4-(propan-2-yloxy)benzoyl group and at the 4-position with a 1,2,5-thiadiazol-3-yl moiety (Fig. 1). The benzoyl group introduces aromaticity and lipophilicity, while the thiadiazole contributes electron-deficient character, enhancing hydrogen-bonding and dipole interactions. Piperazine’s conformational flexibility allows adaptability in target binding .
Key structural attributes:
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Piperazine core: Enhances solubility and serves as a scaffold for functional group attachment .
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1,2,5-Thiadiazole: A sulfur- and nitrogen-containing heterocycle known for metabolic stability and bioisosteric replacement potential .
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4-(Propan-2-yloxy)benzoyl: The isopropoxy group modulates electronic effects and steric bulk, influencing pharmacokinetics.
Physicochemical Properties
Based on computational predictions (PubChem algorithms):
| Property | Value |
|---|---|
| Molecular formula | C₁₇H₂₁N₅O₂S |
| Molecular weight | 375.45 g/mol |
| Hydrogen bond donors | 1 (piperazine NH) |
| Hydrogen bond acceptors | 6 (N, O, S atoms) |
| LogP (lipophilicity) | ~3.2 (moderate hydrophobicity) |
The compound’s moderate LogP suggests balanced membrane permeability, while its polar surface area (~85 Ų) aligns with oral bioavailability criteria .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis involves three key fragments:
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Piperazine backbone: Commercial availability or preparation via cyclization of 1,2-diaminoethane derivatives.
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1,2,5-Thiadiazole: Typically synthesized from dithiooxamide precursors via cyclization with nitrating agents .
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4-(Propan-2-yloxy)benzoyl chloride: Prepared by Friedel-Crafts acylation of isopropoxybenzene followed by chlorination.
Stepwise Synthesis
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Piperazine functionalization:
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N1-Benzoylation: React piperazine with 4-(propan-2-yloxy)benzoyl chloride in dichloromethane (DCM) using triethylamine as a base (yield: 75–85%) .
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N4-Thiadiazole coupling: Introduce the 1,2,5-thiadiazol-3-yl group via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) using a palladium catalyst (e.g., Pd(OAc)₂) and Xantphos ligand (yield: 60–70%) .
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Optimization challenges:
| Compound | MIC (μg/mL) vs. E. coli | Docking Score (FabI, kcal/mol) |
|---|---|---|
| EVT-2842138 (triazole analog) | 12.5 | −7.8 |
| Bis(thiadiazole) derivative | 6.25 | −9.6 |
| Target compound | Predicted: 8–16 | Predicted: −7.5–−8.2 |
The thiadiazole’s sulfur atom likely chelates Mg²⁺ in FabI’s active site, disrupting fatty acid biosynthesis .
Applications and Development
Medicinal Chemistry
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Antibacterial lead: Structural similarity to FabI inhibitors supports optimization for gram-negative pathogens .
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Antipsychotic candidates: Piperazine’s affinity for dopamine D₂/D₃ receptors suggests CNS applications, though selectivity over 5-HT₂A requires tuning.
Agricultural Chemistry
Thiadiazoles are employed as fungicides and herbicides. The isopropoxy group’s lipophilicity may enhance foliar absorption, warranting investigation as a plant protection agent .
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